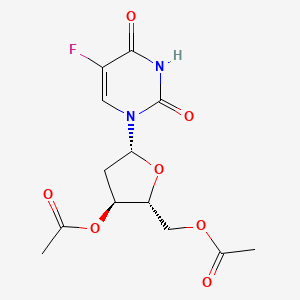

3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine

Description

Contextualization as a Modified Nucleoside Analog in Antimetabolite Research

Antimetabolites are a class of drugs that inhibit the use of a metabolite, which is a chemical that is part of normal metabolism. usbio.net In cancer chemotherapy, antimetabolites often have a similar structure to the metabolite that they interfere with, such as the building blocks of DNA and RNA. usbio.net This structural similarity allows them to be taken up by cells and incorporated into the metabolic pathways, where they can exert their inhibitory effects. nih.gov

Nucleoside analogs, a major group of antimetabolites, are structurally similar to natural nucleosides. nih.gov 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine is a prime example of a modified nucleoside analog. Its basic framework is derived from deoxyuridine, a natural component of DNA. The key modifications in this compound are the presence of a fluorine atom at the 5-position of the uracil (B121893) base and the addition of acetyl groups at the 3' and 5' positions of the deoxyribose sugar. These modifications are not arbitrary; they are strategically implemented to alter the compound's chemical and biological properties. The fluorine atom is a well-established bioisostere of a hydrogen atom and its inclusion is a common strategy in the design of fluoropyrimidine antimetabolites. semanticscholar.org The acetyl groups are intended to increase the lipophilicity of the molecule, which can influence its absorption, distribution, and transport across cell membranes. nih.gov

Overview of its Research Significance in Nucleoside Prodrug Development

The development of prodrugs is a key strategy in medicinal chemistry to improve the therapeutic properties of a drug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. bioglyco.com This approach can be used to enhance oral bioavailability, improve selectivity for target tissues, and reduce systemic toxicity. bioglyco.com

In the context of fluoropyrimidine research, the development of prodrugs for 5-Fluorouracil (B62378) (5-FU), a potent but toxic anticancer drug, has been a major focus. bioglyco.comnih.gov this compound is investigated within this paradigm. The acetyl groups at the 3' and 5' positions are expected to be cleaved by esterase enzymes within the body, which are present in various tissues and can be found at elevated levels in some tumor environments. This enzymatic cleavage would release the active form of the drug. Research into similar di-O-acylated nucleoside analogs has explored their potential to act as prodrugs. documentsdelivered.comrsc.org The rationale is that the increased lipophilicity due to the acetyl groups could enhance the compound's ability to cross cell membranes, leading to higher intracellular concentrations of the active drug. nih.gov

Relationship to 5-Fluorouracil (5-FU) and Related Fluoropyrimidine Research

The significance of this compound is intrinsically linked to the well-established anticancer agent 5-Fluorouracil (5-FU). 5-FU exerts its anticancer effects through multiple mechanisms after being converted into several active metabolites within the cell. These metabolites can inhibit thymidylate synthase, a critical enzyme in DNA synthesis, and can also be incorporated into both DNA and RNA, leading to cellular damage and apoptosis. nih.gov

However, 5-FU itself has limitations, including poor oral bioavailability and significant toxicity to healthy, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract. nih.gov This has driven the development of 5-FU prodrugs like capecitabine (B1668275) and floxuridine (B1672851). nih.govnih.gov

This compound is structurally related to floxuridine (also known as 5-fluoro-2'-deoxyuridine (B1346552) or FUDR), which is itself a direct precursor to the active metabolite that inhibits thymidylate synthase. nih.gov The addition of the two acetyl groups to floxuridine creates this compound. This modification positions it as a potential prodrug of a prodrug. Upon administration, it is hypothesized that the acetyl groups would be removed, converting it to floxuridine, which would then be further metabolized to the active forms of 5-FU. This multi-step activation process is a strategy aimed at achieving a more controlled and targeted release of the active drug.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 110522-47-9 usbio.net |

| Molecular Formula | C13H15FN2O7 usbio.net |

| Molecular Weight | 330.27 g/mol |

Related Fluoropyrimidine Compounds in Research

| Compound Name | Relationship to this compound | Key Research Focus |

| 5-Fluorouracil (5-FU) | The ultimate active cytotoxic drug. | Broad-spectrum anticancer agent. nih.gov |

| Floxuridine (FUDR) | The parent nucleoside of the title compound. | A direct precursor to the active metabolite FdUMP. nih.gov |

| Capecitabine | An orally administered prodrug of 5-FU. | Designed for tumor-selective activation. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWAONMKDTZRAJ-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509937 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-47-9 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Synthetic Methodology Development

Strategies for the Regioselective Acetylation of 2'-Deoxy-5-fluorouridine

The acetylation of nucleosides, such as 2'-deoxy-5-fluorouridine, is a critical step for protecting hydroxyl groups during further chemical modifications. nih.gov The acetyl group is valuable in synthetic schemes due to its stability and the numerous methods available for its introduction and removal. nih.govscielo.br For 2'-deoxy-5-fluorouridine, which has two hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, regioselective acetylation is key to producing the desired 3',5'-di-O-acetyl derivative.

The direct di-acetylation of 2'-deoxy-5-fluorouridine at both the 3' and 5' positions is a common and efficient strategy. This transformation is typically achieved by treating the parent nucleoside with an acetylating agent in the presence of a base or catalyst. Acetic anhydride (B1165640) is a frequently used acetylating reagent, often in combination with a solvent like pyridine (B92270) or in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

One highly practical and scalable method involves using a mixture of acetic anhydride and acetic acid as both the acetylating reagent and the reusable solvent. This approach has been shown to be effective for a wide range of nucleosides. researchgate.net Another method involves the reaction of a deoxyuridine derivative with acetyl bromide, which can yield a diacetylated product in high yield. nih.gov Furthermore, the conversion of 2'-deoxy-5-fluorouridine into its 3',5'-diacetyl form is a key step in certain purification protocols, where the crystalline nature of the diacetylated compound allows for efficient removal of impurities before a final deacetylation step. google.com

| Reagent(s) | Conditions | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Acetic anhydride / Acetic acid | 80 °C, 6 h | Inosine | Practical, high-yield acetylation with reusable solvent. | researchgate.net |

| Acetyl bromide | Not specified | 2'-Deoxyuridine (B118206) | Yielded 80% diacetyl derivative. | nih.gov |

| Acetic anhydride / Pyridine | Elevated temperature | Adenosine | Produces a crude mixture of acetylated products. | researchgate.net |

| N-acetyl imidazole (B134444) | Room temp, 4 h, in water (pH 8) | General Nucleosides | Environmentally benign, rapid, and high-yielding. | thieme-connect.com |

Synthesis of 2'-Deoxy-5-fluorouridine Precursors

The synthesis of the direct precursor, 2'-deoxy-5-fluorouridine (floxuridine), is a critical prerequisite. Methodologies have evolved to provide efficient access to this key compound.

While the direct conversion of 5-fluorouridine (B13573) (which contains a ribose sugar) to 2'-deoxy-5-fluorouridine by deoxygenation at the 2' position is chemically challenging, related strategies often begin with more suitable starting materials. For instance, syntheses can start from a pre-functionalized sugar, such as 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, which is then modified and coupled with the nucleobase. thieme-connect.com

A more prevalent strategy for constructing 2'-deoxy-5-fluorouridine involves the chemical condensation (glycosylation) of a protected deoxyribose sugar derivative with the 5-fluorouracil (B62378) base. A common approach is the Vorbrüggen glycosylation, where a silylated heterocyclic base is coupled with a protected sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst.

For example, a silylated 5-fluorouracil can be reacted with a protected 2-deoxy-sugar derivative to form the crucial N-glycosidic bond. thieme-connect.com A similar strategy has been successfully employed in the synthesis of related nucleosides, such as 2'-deoxy-2-fluoroadenosine, where silylated 2-fluoroadenine (B1664080) is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside. nih.govresearchgate.net This general methodology allows for the stereocontrolled formation of the desired β-anomer, which is essential for biological activity.

| Base | Sugar Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Silylated 5-fluorouracil | 1-Bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranoside | CHCl3, reflux | Protected 2'-deoxy-2'-fluoro-5-fluorouridine derivative | thieme-connect.com |

| Silylated 2-fluoroadenine | Phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside | Not specified | Protected 2-fluoro-2'-deoxyadenosine derivative | nih.gov |

Optimization of Synthetic Pathways for Research Applications

Optimizing the synthesis of 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine is crucial for making it readily available for research. Optimization focuses on increasing yield, simplifying purification, and improving scalability. A significant process improvement involves using the di-acetylation step itself as a means of purification. google.com Crude 2'-deoxy-5-fluorouridine can be converted to the highly crystalline 3',5'-di-O-acetyl derivative, which is easily purified by recrystallization. The pure diacetylated compound can then be subjected to deacetylation to yield high-purity 2'-deoxy-5-fluorouridine. google.com

Derivatization Strategies for Analog Development

This compound is an important building block for creating novel analogs with potentially improved therapeutic properties. Derivatization can occur at several positions on the molecule.

One common strategy involves modifying the 3' and 5' hydroxyl groups after the removal of the acetyl protecting groups. These positions can be functionalized with various moieties, such as benzyl (B1604629) groups, to alter the compound's solubility, stability, or metabolic profile. wipo.int Another approach focuses on modifying the 5-fluorouracil base. For instance, various fluoroalkenyl groups can be introduced at the 5-position of the uracil (B121893) ring to generate new derivatives. nih.gov More complex modifications can also be made to the sugar ring itself, such as the introduction of an azido (B1232118) group at the 4' position, to create novel nucleoside analogues with unique structural features. thieme-connect.com These derivatization strategies are essential for exploring the structure-activity relationships of fluoropyrimidine nucleosides.

Introduction of Protecting Groups and Their Influence on Synthesis Efficiency

In the multi-step synthesis of nucleoside derivatives, the selective protection of the 3'- and 5'-hydroxyl groups is a pivotal step. This is necessary to prevent unwanted side reactions during subsequent modifications of the molecule. The choice of the protecting group affects not only the chemoselectivity of the reactions but also the yield, reaction time, and the ease of purification of the intermediates and the final product. The most commonly employed protecting groups for the hydroxyl functions in nucleoside chemistry are acyl groups, such as acetyl and benzoyl, and silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS).

Acetyl Protecting Groups:

The use of acetyl groups as protecting moieties for the hydroxyl functions is a well-established and efficient method in the synthesis of this compound and its derivatives. The acetylation is typically achieved by treating the parent nucleoside, 2'-deoxy-5-fluorouridine, with acetic anhydride in the presence of a base like pyridine. nih.gov This method is favored for several reasons:

High Reactivity and Yield: The acetylation reaction is generally high-yielding. For instance, the synthesis of a closely related compound, 2'-deoxy-3',5'-di-O-acetyl-3-(2,3-dimethoxybenzoyl)-5-fluorouridine, has been reported to proceed with a high yield of 88.4% after recrystallization. This indicates the efficiency of the acetylation process.

Stability: Acetyl groups are stable under a range of reaction conditions, yet they can be readily removed under mild basic conditions, such as treatment with ammonia (B1221849) in methanol, which is a significant advantage in multi-step syntheses. nih.gov

Silyl Protecting Groups:

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, offer an alternative strategy for the protection of the 3'- and 5'-hydroxyl groups. The silylation is typically performed using tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole or pyridine.

High Yields in Protection Step: The introduction of TBDMS groups is also a high-yielding process. For example, the silylation of 5-iodo-2'-deoxyuridine to afford the 3',5'-di-O-TBDMS protected derivative has been achieved with a 92% yield. nih.gov

Orthogonality: Silyl ethers are stable under basic conditions used for the removal of acyl groups, offering orthogonality in protecting group strategy. They are, however, readily cleaved under acidic conditions or by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). umich.edu This orthogonal reactivity is highly valuable in complex synthetic schemes.

Influence on Solubility: The introduction of bulky silyl groups can increase the solubility of the nucleoside derivative in organic solvents, which can be advantageous for subsequent reaction steps.

Benzoyl Protecting Groups:

Benzoyl groups are another class of acyl protecting groups frequently used in nucleoside synthesis. They are introduced using benzoyl chloride in the presence of a base.

Comparable Efficiency: The efficiency of benzoylation is comparable to acetylation in terms of yield. For example, the synthesis of 2'-deoxy-2',2'-difluorocytidine-3',5'-dibenzoate has been reported with a yield of 85.5%. chemicalbook.com

Increased Stability: Benzoyl groups are generally more stable to acidic and basic conditions than acetyl groups, which can be an advantage in certain synthetic routes. However, their removal requires harsher conditions.

Comparative Influence on Synthesis Efficiency:

| Protecting Group | Reagent | Typical Yield of Protection Step | Key Advantages |

| Acetyl | Acetic Anhydride/Pyridine | ~88% | High yield, good crystallinity of product, mild deprotection. nih.gov |

| Silyl (TBDMS) | TBDMSCl/Imidazole | ~92% nih.gov | High yield, orthogonal to acyl groups, enhances solubility. nih.govumich.edu |

| Benzoyl | Benzoyl Chloride/Pyridine | ~85% chemicalbook.com | High yield, increased stability compared to acetyl. chemicalbook.com |

Metabolic Activation Pathways and Prodrug Conversion Mechanisms

Enzymatic Hydrolysis of Acetyl Groups

The initial and essential step in the bioactivation of 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine is the removal of its two acetyl groups. This process is primarily mediated by intracellular enzymes.

The conversion of acetylated prodrugs requires the action of intracellular esterases. lsmu.lt These enzymes catalyze the hydrolysis of the ester bonds, cleaving the acetyl groups from the 3' and 5' positions of the deoxyribose sugar moiety. nih.gov This deacetylation process is crucial as the acetyl groups render the molecule inactive, and their removal unmasks the molecule for subsequent enzymatic conversions. lsmu.ltnih.gov Esterases, particularly carboxylesterases, are ubiquitously expressed but can be overexpressed in some cancer cells, which offers a potential mechanism for targeted drug release. nih.govresearchgate.net The enzymatic reactivity and the rate of hydrolysis can be influenced by the specific acyl group structure and the site of esterification on the molecule. nih.gov This enzymatic action yields 2'-deoxy-5-fluorouridine (Floxuridine or FUdR).

Sequential Conversion to Active Fluoropyrimidine Metabolites

Following the initial deacetylation, a cascade of enzymatic reactions converts the intermediate compound into the ultimate active forms that exert cytotoxic effects.

The metabolic pathway of fluoropyrimidines can involve the formation of key intermediates like 5'-deoxy-5-fluorouridine (also known as doxifluridine). nih.gov For instance, the well-known prodrug capecitabine (B1668275) is converted in a three-enzyme cascade, which includes cytidine (B196190) deaminase, to form 5'-deoxy-5-fluorouridine (5'-dFUR). nih.gov This intermediate is a crucial precursor to the generation of the primary cytotoxic agent, 5-fluorouracil (B62378). nih.govcapes.gov.br

The conversion of 5'-dFUR to 5-fluorouracil (5-FU) is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP). nih.govnih.govnih.gov This enzymatic step is a cornerstone of the targeted nature of some fluoropyrimidine prodrugs, as thymidine phosphorylase is often found in higher concentrations in tumor tissue compared to normal tissues. nih.govcapes.gov.br This preferential activation in tumor cells helps to concentrate the cytotoxic effects of 5-FU within the target cancer tissue. nih.gov The activity of thymidine phosphorylase is therefore a key determinant in the efficacy of prodrugs that are activated through this pathway. nih.govnih.gov

Once 5-FU is generated, it undergoes further intracellular activation through various anabolic pathways to form three main active metabolites: 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), 5-fluorouridine (B13573) 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). nih.govresearchgate.net

Formation of FdUMP: 5-FU can be converted to FdUMP through two primary pathways. nih.gov In one route, thymidine phosphorylase (TP) converts 5-FU to fluoro-deoxyuridine (FdU or FUdR), which is then phosphorylated by thymidine kinase (TK) to form FdUMP. researchgate.netnih.govresearchgate.net Alternatively, orotate (B1227488) phosphoribosyltransferase (OPRT) can directly convert 5-FU to 5-fluorouridine monophosphate (FUMP), which is subsequently processed by other enzymes, including ribonucleotide reductase, to yield FdUMP. nih.govresearchgate.net

Formation of FUTP and FdUTP: FUMP, formed by OPRT, can be phosphorylated twice to become 5-fluorouridine diphosphate (B83284) (FUDP) and then FUTP. researchgate.net FUDP can also be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP), which is then phosphorylated to the active FdUTP. researchgate.netresearchgate.net

These active metabolites interfere with DNA and RNA synthesis, leading to cell death. nih.govresearchgate.net

Interactive Data Tables

Metabolic Activation Pathway Summary

Factors Influencing Metabolic Conversion Rate and Efficiency

Structural Modulations Affecting Prodrug Activation and Enzymatic Recognition

The enzymatic activation of this compound is significantly influenced by the structure of its acyl groups, the specific site of esterification on the deoxyribose ring, and the total number of ester groups present on the molecule. nih.gov Research into the hydrolysis of various 5-fluoro-2'-deoxyuridine (FdUrd) esters has provided valuable insights into the structure-activity relationships governing their conversion to the active drug.

The enzymatic hydrolysis of these prodrugs is a stepwise process. For a di-acylated compound like this compound, the initial hydrolysis can occur at either the 3' or the 5' position, leading to the formation of a mono-acetylated intermediate. This intermediate is then further hydrolyzed to yield 5-fluoro-2'-deoxyuridine (FdUrd). Subsequently, FdUrd is converted to the active cytotoxic agent, 5-fluorouracil (5-FU), through the action of thymidine phosphorylase.

Studies have shown that the rate of enzymatic hydrolysis is highly dependent on the position of the acetyl group. For instance, the 5'-O-acyl derivatives of FdUrd are generally more susceptible to enzymatic hydrolysis than their 3'-O-acyl counterparts. This difference in reactivity is attributed to the steric hindrance around the 3'-position, which can affect the binding and catalytic efficiency of the esterases.

The nature of the acyl group itself is another critical determinant of the hydrolysis rate. While the focus here is on the acetyl derivative, it is noteworthy that modifications to the acyl chain length and branching can further modulate the rate of prodrug activation. For example, introducing bulkier acyl groups can either enhance or impede enzymatic hydrolysis depending on the specific enzyme's active site architecture. nih.gov

The table below summarizes the findings from studies on the enzymatic hydrolysis of acetylated FdUrd derivatives, highlighting the influence of structural modifications on the rate of conversion.

Table 1: Enzymatic Hydrolysis of Acetylated 5-Fluoro-2'-deoxyuridine Derivatives

| Compound | Position of Acetyl Group(s) | Relative Rate of Enzymatic Hydrolysis |

| This compound | 3' and 5' | Intermediate |

| 3'-O-Acetyl-5-fluoro-2'-deoxyuridine | 3' | Slow |

| 5'-O-Acetyl-5-fluoro-2'-deoxyuridine | 5' | Fast |

These findings underscore the importance of the precise molecular structure of a prodrug in determining its metabolic fate and, consequently, its therapeutic activity. The differential rates of hydrolysis for the 3'- and 5'-monoacetylated intermediates, as well as the diacetylated parent compound, provide a basis for the rational design of fluoropyrimidine prodrugs with optimized activation profiles. By strategically modifying the acyl substituents, it is possible to fine-tune the rate of 5-FU release, potentially enhancing its therapeutic index.

Molecular and Cellular Mechanisms of Action of Metabolites

Inhibition of Thymidylate Synthase (TS) by FdUMP

One of the principal mechanisms of action is the inhibition of thymidylate synthase (TS) by FdUMP. researchgate.netnih.govyoutube.com TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. acs.orgspandidos-publications.comresearchgate.net

FdUMP acts as a suicide inhibitor of TS. spandidos-publications.comresearchgate.netnih.gov It binds to the nucleotide-binding site of the enzyme, mimicking the natural substrate, deoxyuridine monophosphate (dUMP). researchgate.netnih.gov In the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP, TS, and CH2THF form a stable, covalently bound ternary complex. researchgate.netnih.govnih.govnih.gov This complex formation involves a nucleophilic attack by a cysteine residue in the active site of TS on the 6-position of the pyrimidine (B1678525) ring of FdUMP. nih.govpnas.org The fluorine atom at the C-5 position stabilizes this complex, preventing the catalytic reaction from proceeding to completion and resulting in the irreversible inactivation of the enzyme. nih.govpnas.org The formation of this ternary complex effectively blocks the binding of the natural substrate dUMP, thereby halting dTMP synthesis. researchgate.net

Table 1: Components of the Ternary Complex

| Component | Role |

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. researchgate.net |

| Fluorodeoxyuridine Monophosphate (FdUMP) | The inhibitory metabolite that binds to the enzyme's active site. researchgate.net |

| 5,10-methylenetetrahydrofolate (CH2THF) | The folate cofactor required for the formation and stabilization of the complex. researchgate.netnih.gov |

The inhibition of TS by the FdUMP-ternary complex has profound consequences for DNA synthesis. acs.org The primary effect is the depletion of the intracellular pool of dTMP, and subsequently deoxythymidine triphosphate (dTTP), a critical building block for DNA. researchgate.netnih.govmdpi.com This "thymineless" state disrupts the balance of deoxynucleotide triphosphates (dNTPs), leading to an accumulation of deoxyuridine monophosphate (dUMP) and a subsequent increase in deoxyuridine triphosphate (dUTP) levels. researchgate.netresearchgate.netmdpi.com The imbalance in the dNTP pool, particularly the increased dUTP/dTTP ratio, severely impairs DNA synthesis and repair mechanisms, ultimately leading to DNA damage and cell death. researchgate.netmdpi.comnih.gov

Incorporation into Nucleic Acids by Fluorinated Nucleotides

In addition to TS inhibition, the metabolites of 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine can be further phosphorylated and incorporated into both RNA and DNA, leading to further cellular damage. frontiersin.orgnih.gov

The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP) by RNA polymerases. frontiersin.orgmdpi.com This incorporation occurs into various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govnih.gov

Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA by DNA polymerases, taking the place of the natural nucleotide, deoxythymidine triphosphate (dTTP). frontiersin.orgmdpi.comnih.gov The accumulation of dUTP resulting from TS inhibition also leads to the misincorporation of uracil (B121893) into DNA. mdpi.comnih.gov

The incorporation of these fluorinated nucleotides into nucleic acids has significant functional consequences. The presence of FUTP in RNA can disrupt RNA processing and function. frontiersin.orgnih.gov For instance, it has been shown to alter pre-mRNA splicing, leading to the generation of abnormal mRNA transcripts. nih.govnih.gov The integration of FUTP into rRNA and tRNA can also impair ribosome biogenesis and protein synthesis. nih.gov

The integration of FdUTP into DNA compromises DNA integrity and stability. frontiersin.orgmdpi.com The presence of this abnormal base can lead to DNA strand breaks and mutations. oup.com While cells possess repair mechanisms, such as base excision repair initiated by uracil-DNA glycosylase (UNG), to remove uracil and 5-FU from DNA, the sheer volume of misincorporation can overwhelm these systems, leading to persistent DNA damage and the activation of apoptotic pathways. nih.govnih.gov

Table 2: Effects of Fluorinated Nucleotide Incorporation

| Metabolite | Nucleic Acid Affected | Cellular Consequence |

| Fluorouridine Triphosphate (FUTP) | RNA | Altered pre-mRNA splicing, impaired ribosome biogenesis, disruption of protein synthesis. frontiersin.orgnih.govnih.gov |

| Fluorodeoxyuridine Triphosphate (FdUTP) | DNA | DNA damage, strand breaks, mutations, activation of apoptosis. frontiersin.orgmdpi.comoup.com |

Modulation of Cellular Processes by Fluoropyrimidine Metabolites

The compound this compound is a prodrug belonging to the fluoropyrimidine class of antimetabolites. nih.gov Its therapeutic activity is not derived from the compound itself, but from its intracellular metabolites. Following administration, it is converted into its active forms, primarily 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluoro-deoxyuridine triphosphate (FdUTP). nih.gov These metabolites exert their cytotoxic effects by interfering with critical cellular functions. The principal mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govresearchgate.netresearchgate.net This inhibition disrupts DNA synthesis and repair. Furthermore, the fraudulent incorporation of FUTP into RNA and FdUTP into DNA compromises the integrity and function of these nucleic acids. nih.govresearchgate.net These molecular events trigger a cascade of cellular responses, profoundly modulating key processes that govern cell fate.

Effects on Cell Cycle Progression (e.g., S-phase arrest)

The metabolic actions of fluoropyrimidines are intrinsically linked to the regulation of the cell division cycle. nih.govresearchgate.net By inhibiting thymidylate synthase, the active metabolite FdUMP depletes the intracellular pool of thymidylate, which is essential for DNA synthesis. researchgate.netresearchgate.net This disruption directly impacts the S-phase of the cell cycle, the period dedicated to DNA replication, leading to what is known as S-phase arrest. researchgate.net The inability of the cell to complete DNA synthesis halts its progression through the cell cycle. researchgate.net Evidence from studies on pyrimidine-based inhibitors demonstrates their capacity to cause cell cycle arrest at various checkpoints. nih.gov For instance, certain pyrimidine derivatives have been observed to induce arrest in the G2/M phase. mdpi.com Fluorine-containing nucleoside analogues are generally recognized for their ability to induce cell cycle arrest as a key part of their anticancer mechanism. nih.gov This cessation of proliferation is a primary outcome of the metabolic interference caused by fluoropyrimidine metabolites.

Table 1: Effects of Fluoropyrimidine Metabolites on Cell Cycle Progression

| Metabolite | Primary Target | Effect on Cell Cycle |

|---|---|---|

| FdUMP | Thymidylate Synthase (TS) | Inhibition of TS depletes dTMP pools, disrupting DNA synthesis and leading to S-phase arrest. researchgate.netresearchgate.net |

| FdUTP | DNA Polymerase | Incorporation into DNA leads to DNA damage and fragmentation, contributing to cell cycle arrest. nih.gov |

| FUTP | RNA Polymerase | Incorporation into RNA interferes with RNA processing and function, which can indirectly affect proteins essential for cell cycle progression. nih.gov |

Induction of Cellular Apoptosis in Target Cells

The extensive cellular and molecular damage instigated by fluoropyrimidine metabolites ultimately converges on the activation of apoptotic pathways, leading to programmed cell death. nih.govnih.gov Apoptosis, a controlled and non-inflammatory form of cell suicide, is a crucial mechanism for eliminating damaged or malignant cells. nih.gov The induction of apoptosis by these metabolites can be initiated through two primary routes: the extrinsic (receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.govnih.gov

The intrinsic pathway is often triggered by cellular stress, such as the DNA damage and metabolic disruption caused by FdUTP and FUTP. nih.govwaocp.org This stress leads to a change in the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.govwaocp.org An increase in the pro-apoptotic to anti-apoptotic ratio results in the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol. waocp.org This event initiates a cascade of enzyme activation, primarily involving caspases (such as caspase-9 and the executioner caspase-3), which systematically dismantle the cell, resulting in its death. mdpi.comwaocp.orgwaocp.orgmdpi.com The synergistic effect of combining 5-fluorouracil (B62378) (the eventual active form) with other agents has been shown to enhance apoptosis through the modulation of these mitochondria-dependent pathways. nih.gov

Influence on Autophagy Pathways in Cell Models

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under conditions of stress. mdpi.comnih.gov The relationship between chemotherapy-induced metabolic stress and autophagy is multifaceted. Autophagy can act as a pro-survival mechanism, helping cancer cells withstand the harsh conditions created by treatment. mdpi.com However, it can also contribute to cell death. researchgate.net

The metabolic stress induced by fluoropyrimidine metabolites can trigger autophagy as a cellular response. nih.gov Research has shown that in certain cancer models, particularly those that have developed resistance, there is an increased reliance on pyrimidine salvage pathways to support growth. biologists.com This has led to the exploration of therapeutic strategies that combine autophagy inhibitors with pyrimidine analogues, which has been shown to effectively induce cell death in pancreatic cancer models. biologists.com Furthermore, studies involving other antimetabolite agents have demonstrated that they can trigger autophagy, which is then followed by apoptosis, suggesting a sequential link between these two processes in response to cellular stress. researchgate.net The regulation of autophagy is tightly linked to the cell's metabolic state, and the disruption caused by fluoropyrimidines can significantly influence this pathway. nih.gov

Impact on Reactive Oxygen Species (ROS) Production

The metabolic disruption caused by fluoropyrimidine metabolites can lead to an increase in the production of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, that are byproducts of normal metabolism. nih.govmdpi.com While they play roles in cell signaling at low levels, excessive ROS accumulation results in oxidative stress, a condition that causes widespread damage to cellular macromolecules, including DNA, proteins, and lipids. mdpi.com

Cancer cells often exhibit a higher basal level of metabolic activity and ROS production compared to normal cells, which can make them more susceptible to agents that further elevate oxidative stress. nih.govencyclopedia.pub The increased metabolic turmoil from fluoropyrimidine treatment can overload the cell's antioxidant defenses, leading to a toxic buildup of ROS. nih.govresearchgate.net This ROS-induced damage is a significant contributor to the cytotoxicity of the drug and can serve as a potent trigger for mitochondrial-mediated apoptosis. nih.govmdpi.comresearchgate.net Indeed, the mechanism of action for some pyrimidine-based anticancer compounds is directly linked to their ability to enhance ROS levels, thereby initiating the apoptotic cascade. researchgate.net

Table 2: Summary of Cellular Processes Modulated by Fluoropyrimidine Metabolites

| Cellular Process | Key Effects | Relevant Metabolites |

|---|---|---|

| Cell Cycle Progression | Induces S-phase arrest by halting DNA replication. researchgate.net | FdUMP, FdUTP |

| Apoptosis | Triggers programmed cell death via intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov | FdUTP, FUTP |

| Autophagy | Induces autophagy as a stress response; can be a target for combination therapy. nih.govbiologists.com | All active metabolites |

| ROS Production | Increases intracellular ROS levels, causing oxidative stress and contributing to apoptosis. nih.govresearchgate.net | All active metabolites |

Preclinical Biological Evaluation

In Vitro Studies in Cellular Models

In vitro studies are fundamental in the initial stages of drug evaluation, providing insights into the direct effects of a compound on cancer cells.

The cytotoxic and antiproliferative effects of 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine have been evaluated in cancer cell lines. Research indicates that this compound is among the derivatives of 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) that exhibit low cytotoxicity. nih.gov Studies involving diesters of FUdR have shown that those with shorter aliphatic acid chains, such as the diacetyl form, appear to be less active than the unesterified FUdR. nih.gov Specifically, in studies against murine leukemia L1210 cells, 3',5'-diacetyl FUdR was noted for its low cytotoxic activity. nih.gov This is in contrast to FUdR esters with longer chain lengths, which were found to be markedly more active. nih.gov The cytotoxic activity of these diesters is believed to be correlated with the duration of high plasma levels of the parent compound, FUdR. nih.gov

Comparative Cytotoxicity of FUdR Diesters Against L1210 Leukemia Cells

| Compound | Chain Length of Ester | Observed Cytotoxicity |

|---|---|---|

| This compound | Short | Low |

| 3',5'-Dipalmitoyl FUdR | Long | Marked Antitumor Effect |

| 3',5'-Dibenzoyl FUdR | Aromatic | Marked Antitumor Effect |

Data derived from studies on murine leukemia L1210 cells. nih.gov

While the cytotoxic effects have been qualitatively described, specific half-maximal inhibitory concentration (IC50) values for this compound against a wide range of cancer cell lines are not extensively documented in the reviewed literature. However, based on the observation of its low cytotoxicity against L1210 leukemia cells, it is inferred that its IC50 value would be higher compared to more potent derivatives. nih.gov For context, the parent compound, 5-fluoro-2'-deoxyuridine (5-FUdr), has a reported IC50 of 0.51 nM against a murine thymoma cell line. nih.gov

The evaluation of differential selectivity is crucial to determine if a compound can target cancer cells while sparing normal, healthy cells. While direct studies on the selectivity of this compound are limited, research on related lipophilic prodrugs of FdUrd provides insight into this aspect. For instance, a study on 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, a different lipophilic ester, demonstrated selective anticancer effects. nih.govresearchgate.net In rabbits with VX-2 tumors, this compound showed a strong anticancer effect on the tumor cells, while the effect on non-tumorous hepatic cells was observed to be very slight. nih.govresearchgate.net This suggests that lipophilic prodrugs of FdUrd can be designed to achieve a degree of tumor selectivity.

The development of resistance to fluoropyrimidines, the class of drugs to which this compound belongs after its metabolic conversion, is a significant clinical challenge. The mechanisms of resistance are applicable to this compound as it acts as a prodrug for FdUrd. One primary mechanism of acquired resistance involves the target enzyme of FdUrd's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). Cancer cells can develop resistance by significantly increasing the levels of thymidylate synthase, the enzyme inhibited by FdUMP. researchgate.net Another mechanism of resistance is the deficiency of thymidine (B127349) kinase, an enzyme necessary to convert FdUrd to its active form, FdUMP. researchgate.net For example, a human colon cancer cell line (HCT-8) selected for resistance to FdUrd was found to be deficient in thymidine kinase, making it highly resistant to the drug. researchgate.net

In Vivo Studies in Animal Models (Non-Human)

Following in vitro assessment, the compound's efficacy is tested in living organisms to understand its behavior in a complex biological system.

In vivo studies have been conducted to assess the antitumor activity of 3',5'-diesters of FdUrd. In a murine model using L1210 leukemia cells, 3',5'-diacetyl FUdR was found to have lower antitumor activity compared to unesterified FUdR and its longer-chain esters. nih.gov This correlated with pharmacokinetic data showing that after administration of 3',5'-diacetyl FUdR, the plasma concentration of the active compound rapidly decreased. nih.gov

While direct studies of this compound in the VX-2 tumor model in rabbits were not found, this model has been used to evaluate other lipophilic prodrugs of FdUrd. A study using 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine in rabbits with hepatic VX-2 tumors showed significant tumor growth inhibition. nih.gov In that study, the tumor growth rates were substantially reduced in the groups treated with the compound compared to the untreated group. nih.gov This highlights the potential of using lipophilic prodrugs of FdUrd for targeted tumor therapy, although the efficacy is dependent on the specific ester modification. nih.govnih.gov

In Vivo Antitumor Activity of FdUrd Esters

| Compound | Animal Model | Cancer Model | Efficacy |

|---|---|---|---|

| This compound | Murine | L1210 Leukemia | Less active than FUdR |

| 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine | Rabbit | VX-2 Hepatic Tumor | Strong anticancer effect |

This table summarizes findings from different studies on related compounds. nih.govnih.gov

Analysis of Metabolic Fate and Tissue Distribution in Animal Models

The preclinical evaluation of this compound, a prodrug, fundamentally involves the study of its conversion to the active cytotoxic agent 2'-deoxy-5-fluorouridine (FdUrd) and its subsequent metabolic products, primarily 5-fluorouracil (B62378) (5-FU). The acetyl groups on the parent compound are designed to be cleaved by esterase enzymes present in the body, releasing FdUrd.

The metabolic journey of these fluoropyrimidine compounds has been extensively studied in animal models. Following its formation, FdUrd can be further metabolized to 5-FU. The antineoplastic activity of these compounds is largely dependent on their enzymatic conversion to 5-FU and its subsequent anabolites. nih.gov The intracellular metabolism of related fluoropyrimidine nucleosides, such as 5'-deoxy-5-fluorouridine (5'-dFUrd), in Ehrlich ascites tumor cells reveals that the detectable metabolic products are 5-FU, 5-fluorouridine (B13573) 5'-monophosphate (FUMP), and 5-fluorouridine 5'-triphosphate (FUTP). nih.gov The formation of 5-FU appears to be a critical step, resulting from the action of nucleoside phosphorylases. nih.gov This conversion to 5-FU allows for its incorporation into pathways that damage cancer cells. The active metabolites include fluorouridine triphosphate (FUTP), which is incorporated into RNA, and fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthetase, a key enzyme in DNA synthesis. nih.govresearchgate.net

Studies on the tissue distribution of 5-FU derived from prodrugs in tumor-bearing animal models have demonstrated a selective accumulation in cancerous tissues. In experiments with mice bearing sarcoma-180 and rats bearing Walker carcinoma-256, the levels of 5-FU derived from the prodrug 5'-deoxy-5-fluorouridine were found to be highest in the tumors compared to other tissues examined at 3, 4, and 24 hours post-administration. nih.gov While the 5-FU level in the small intestine was notable at the one-hour mark, it remained lower than the concentration in the tumor. nih.gov This selective distribution in tumor tissues was not observed when 5-FU itself was administered directly, suggesting that the prodrug structure acts as an efficient carrier, conveying the cytotoxic 5-FU moiety selectively to cancer tissues. nih.gov

The catabolism of these compounds is also a significant aspect of their metabolic fate. The major catabolite of 5-FU is α-fluoro-β-alanine (FBAL). nih.gov Studies on the distribution of radiolabeled FBAL in rats show that the highest initial concentrations are in the kidneys and liver, with radioactivity being retained for longer periods in the central nervous system, heart, and skeletal muscle. elsevierpure.com

Table 1: Relative Distribution of 5-FU in Tissues of Tumor-Bearing Rodents After Oral Administration of a Prodrug (5'-dFUrd) Data synthesized from descriptive findings in Suzuki et al., 1980 nih.gov

| Tissue | Relative 5-FU Concentration (1-4 hours post-dose) | Relative 5-FU Concentration (24 hours post-dose) |

| Tumor | Highest | Highest |

| Small Intestine | High (close to tumor level at 1 hr) | Lower |

| Other Tissues | Much lower than tumor | Much lower than tumor |

Evaluation as a Tracer for Positron Emission Tomography (PET) in Murine Tumor Models

The active metabolite of this compound, which is 2'-deoxy-5-fluorouridine (FdUrd), has been labeled with the positron-emitting isotope fluorine-18 (B77423) ([18F]) to create the PET tracer [18F]FdUrd. This radiotracer is used to non-invasively image nucleic acid metabolism and cellular proliferation in tumors. nih.govnih.gov

Preclinical studies in murine tumor models are crucial for evaluating the efficacy of such tracers. The metabolic fate of [18F]FdUrd has been investigated in mice bearing FM3A mammary carcinoma. nih.gov These studies revealed a rapid increase in labeled catabolites in both mouse plasma and within the tumor tissue itself, in addition to the expected activated metabolites from nucleic acid synthesis pathways. nih.gov The major catabolite, α-[18F]fluoro-β-alanine, was found to have approximately double the uptake in the tumor compared to the brain, a factor relevant for neuro-oncology imaging. nih.gov

The biodistribution of [18F]FdUrd is characterized by physiological accumulation in organs responsible for metabolism and excretion. In animal models, as in humans, the tracer accumulates significantly in the liver and kidneys. nih.gov PET imaging studies in murine tumor models, such as those involving human colon carcinoma xenografts, have been used to assess the effectiveness of drug conjugates containing FdUrd, confirming the in vivo antitumor activity. nih.gov

The utility of a PET tracer is determined by its ability to create a high-contrast image, distinguishing the tumor from surrounding healthy tissue. In studies with various tumor types, time-activity curves for [18F]FdUrd demonstrated a rapid initial increase in intratumoral radioactivity, which was then followed by a period of activity retention. nih.gov This pattern suggests that the tracer is effectively trapped within the proliferating tumor cells. While its effectiveness can vary between tumor types, [18F]FdUrd has been shown to successfully visualize certain murine and human tumor xenografts, including sarcomas and some carcinomas. nih.govnih.gov

Table 2: Representative Standardized Uptake Values (SUV) for [18F]FdUrd in Preclinical/Clinical Studies Data adapted from findings in Buchmann et al., 2003 nih.gov

| Tissue / Organ | Mean Standardized Uptake Value (SUV) |

| Kidney | 4.8 |

| Liver | 4.1 |

| Vertebrae | 0.70 |

| Spleen | 0.37 |

| Lungs | 0.19 |

| Femora/Humeri | 0.14 |

| Positive Tumors (Range) | 0.7 - 10.5 |

Structure Activity Relationship Sar Studies and Analog Development

Impact of Acetyl Groups on Lipophilicity and Biorecognition

The introduction of acetyl groups at the 3'- and 5'-hydroxyl positions of the deoxyribose sugar is a common prodrug strategy to increase the lipophilicity of nucleoside analogs. This chemical modification temporarily masks the polar hydroxyl groups, facilitating the molecule's passage across cellular membranes via passive diffusion.

Increased Lipophilicity: Acylation of the sugar moiety significantly increases the compound's partition coefficient, a measure of its lipid solubility. For instance, studies on various 3-acyl and 1-alkoxycarbonyl derivatives of 5-fluorouracil (B62378) (5-FU) have shown them to be substantially more lipophilic than the parent drug. nih.govdocumentsdelivered.com This principle is directly applicable to 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine, where the two acetyl groups enhance its ability to traverse the lipid bilayers of cells. The use of acetylated derivatives of other nucleosides, such as 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine, has also been employed to improve their retention and separation in reverse-phase high-performance liquid chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobicity. nih.gov Similarly, prodrugs with longer acyl chains, like 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, demonstrate even greater lipophilicity, allowing them to be dissolved in oily carriers for targeted drug delivery. nih.gov

Biorecognition and Activation: The acetyl groups are designed to be labile, undergoing hydrolysis by intracellular esterase enzymes to release the active drug, FdUrd. nih.gov This enzymatic conversion is a critical step in the bioactivation of the prodrug. The rate of this hydrolysis can be influenced by the nature of the acyl group. While simple acetyl esters are common, the stability of the prodrug can be tuned. For example, carbamate (B1207046) esters may be used to impart higher in vivo stability and longer half-lives compared to carboxyl esters. researchgate.net The successful intracellular release of the parent drug from its acylated form is essential for the compound to exert its cytotoxic effects.

Role of the 5'-Deoxy Modification in Prodrug Design and Activation

The term "2'-deoxy" in the compound's name indicates the structure of the sugar (deoxyribose), which is characteristic of DNA nucleosides. However, a separate and crucial modification in many advanced fluoropyrimidine prodrugs is the removal of the 5'-hydroxyl group, creating a 5'-deoxy nucleoside. While this compound itself retains the 5'-position for acetylation, understanding the 5'-deoxy modification is vital as it represents a parallel and often subsequent step in the metabolic activation pathway of major oral fluoropyrimidine drugs like capecitabine (B1668275).

Capecitabine is sequentially metabolized to 5'-deoxy-5-fluorocytidine (B193531) (5'-dFCR) and then to 5'-deoxy-5-fluorouridine (5'-dFUR or Doxifluridine). nih.govdrugbank.com The activation of 5'-dFUR is a key example of tumor-selective drug targeting.

Bypassing Direct Phosphorylation: Nucleosides typically require phosphorylation at the 5'-hydroxyl position to become active nucleotides that can interfere with DNA or RNA synthesis. nih.govnih.gov The absence of the 5'-hydroxyl group in 5'-deoxy analogs prevents them from being directly converted into their corresponding 5'-monophosphates by cellular kinases. nih.gov

Tumor-Selective Activation: The activation of 5'-dFUR to the ultimate cytotoxic agent, 5-fluorouracil (5-FU), is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). nih.govnih.gov Many human cancers, including breast, colorectal, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase compared to surrounding healthy tissues. This differential expression allows for the preferential conversion of 5'-dFUR into 5-FU at the tumor site, thereby increasing the therapeutic concentration of the active drug where it is most needed and reducing systemic toxicity. nih.govscilit.com This mechanism provides a better therapeutic index for 5'-dFUR compared to intravenously administered 5-FU. scilit.com

Influence of Fluorine Substitution on Biological Activity

The substitution of a hydrogen atom with a fluorine atom at the C5 position of the uracil (B121893) base is the cornerstone of the biological activity of this entire class of compounds. This single atomic substitution has profound biochemical consequences.

The primary mechanism of action involves the intracellular conversion of the fluoropyrimidine to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). mdpi.comnih.gov FdUMP is a potent and irreversible inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines. mdpi.comnih.gov TS is responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

The fluorine atom's role is critical:

High Electronegativity: The high electronegativity of fluorine alters the electronic properties of the pyrimidine (B1678525) ring. nih.gov

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong. During the catalytic cycle of TS, a stable covalent ternary complex is formed between FdUMP, the enzyme, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. In the normal reaction with dUMP, a proton would be abstracted from the C5 position to complete the reaction. However, the enzyme is unable to break the strong C-F bond at the C5 position of FdUMP. This effectively traps the enzyme in an inactive complex, halting dTMP production, depleting thymidine triphosphate (dTTP) pools, and ultimately leading to an imbalance of deoxynucleotides that triggers "thymineless death" in rapidly dividing cancer cells. nih.gov

Beyond TS inhibition, metabolites of 5-FU can also be incorporated into RNA and DNA, further contributing to cytotoxicity. nih.gov The presence of fluorine in the pyrimidine ring has been shown to enhance the biological activity in various contexts. nih.gov

Development and Evaluation of Novel Derivatives and Conjugates

Building upon the core structure of fluoropyrimidine nucleosides, researchers have developed numerous derivatives and conjugates to further refine their therapeutic properties, including cytotoxicity, selectivity, and delivery.

A promising strategy involves conjugating the nucleoside analog with other biologically active molecules, such as hydroxycinnamic acids (HCAs), which are natural phenolic compounds known for their antioxidant and potential anticancer properties. New amide conjugates of 5'-deoxy-5-fluorocytidine (a metabolite of capecitabine) with various HCAs have been synthesized and evaluated. nih.govresearchgate.netrsc.org These compounds were designed as prodrugs that could be activated by enzymes like carboxylesterases (CES).

In one study, conjugates with ortho-, meta-, and para-coumaric acid, as well as caffeic acid, were tested against pancreatic cancer cell lines. The results showed that these conjugates had notable cytotoxic activity, in some cases comparable to 5-FU itself, but with potentially improved selectivity towards cancer cells over normal cells. nih.govresearchgate.net

| Compound | Substituent | BxPC-3 (Primary Pancreatic Cancer) | AsPC-1 (Metastatic Pancreatic Cancer) | Normal Dermal Fibroblasts | Selectivity Index (BxPC-3) |

|---|---|---|---|---|---|

| Compound 1 | para-(Acetyloxy)coumaroyl | 14 | 45 | 96 | ~7 |

| Compound 6 | Caffeoyl (diacetyloxy) | 19 | 37 | 133 | ~7 |

The conjugate with a para-(acetyloxy)coumaroyl group (Compound 1) was the most potent against the primary pancreatic cancer cell line BxPC-3, with an IC₅₀ of 14 µM and a selectivity index of approximately 7 relative to normal fibroblasts. nih.govresearchgate.netrsc.org

The first phosphorylation of a nucleoside analog to its 5'-monophosphate is often the rate-limiting step in its activation and can be a mechanism of drug resistance. nih.gov The ProTide (pronucleotide) approach aims to bypass this step by delivering a pre-phosphorylated drug, masked by protecting groups that are cleaved intracellularly. Phosphoramidate (B1195095) analogs of FdUrd represent one such strategy.

These compounds are designed to release a phosphoramidate anion inside the cell, which can then act as an inhibitor of thymidylate synthase. nih.gov A series of alkylating phosphoramidate analogs of FdUrd were synthesized and showed potent inhibition of L1210 leukemia cell proliferation. nih.gov The inhibitory effect was reversible by the addition of thymidine, confirming that the mechanism of action was indeed the inhibition of the thymidylate synthase pathway. nih.gov The cytotoxicity of these analogs was found to depend on both the nitrogen basicity and the nature of the alkylating moiety attached to the phosphorus atom. nih.govwipo.int This approach is particularly promising for treating cancers that have developed resistance through reduced nucleoside kinase activity. google.com

Amphiphilic molecules, which possess both hydrophilic and lipophilic properties, can self-assemble into nanostructures like micelles or liposomes, making them attractive vehicles for drug delivery. Designing amphiphilic prodrugs of 5-FU or its nucleoside precursors is an advanced strategy to improve solubility, stability, and tumor targeting.

One innovative approach involved the synthesis of a phospholipase A₂-sensitive amphiphilic prodrug. nih.gov This molecule, containing 5-FU linked to a lipid-like structure, was designed to be incorporated into nanoassemblies. Since many cancer cells overexpress secretory phospholipase A₂, this enzyme can cleave the prodrug at the tumor site, releasing the active agent. These nanoassemblies demonstrated improved anticancer activity in several colon cancer cell lines compared to free 5-FU. nih.gov Another strategy involves using highly lipophilic derivatives, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, which can be dissolved in oily formulations for targeted delivery, for example, to liver tumors via intra-arterial administration. nih.gov These designs leverage lipophilicity not just for membrane permeation but also for creating sophisticated drug delivery systems. researchgate.net

Exploration of Other Halogenated Analogs

The structure-activity relationship (SAR) of fluoropyrimidine nucleosides has been extensively explored by modifying the halogen atom at the C5 position of the pyrimidine ring. While this compound features a fluorine atom, which is the smallest and most electronegative halogen, research into analogs bearing chlorine, bromine, and iodine at this position has provided valuable insights into the steric and electronic requirements for biological activity.

The substitution of fluorine with larger halogens such as chlorine, bromine, or iodine in 2'-deoxyuridine (B118206) derivatives can significantly impact their pharmacological properties, including antiviral and antitumor activities. The size of the halogen atom influences the van der Waals radius of the substituent, which in turn affects the binding affinity of the nucleoside analog to target enzymes like thymidylate synthase or viral DNA polymerases.

Studies on 5-(haloalkyl)-2'-deoxyuridines have further elucidated the importance of the halogen substituent. For example, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) was found to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1). nih.gov This highlights that while the 5-fluoro substituent is crucial for the mechanism of action of drugs like 5-FU, other halogens can also confer significant biological activity, often with different target specificities.

The following interactive data table summarizes the general trends observed in the structure-activity relationships of 5-halogenated 2'-deoxyuridine analogs. It is important to note that these findings are for the non-acetylated parent nucleosides and are used here to infer potential trends for their acetylated prodrugs.

Table 1: Structure-Activity Relationship of 5-Halogenated 2'-Deoxyuridine Analogs

| Halogen at C5 | van der Waals Radius (Å) | General Impact on Biological Activity (relative to Fluorine) | Primary Therapeutic Area of Interest |

|---|---|---|---|

| Fluorine (F) | 1.47 | Benchmark for thymidylate synthase inhibition. | Antitumor |

| Chlorine (Cl) | 1.75 | Can exhibit significant antiviral and antitumor activity. | Antiviral, Antitumor |

| Bromine (Br) | 1.85 | Often associated with potent antiviral activity (e.g., BVDU). | Antiviral |

| Iodine (I) | 1.98 | Can potentiate the cytotoxicity of other fluoropyrimidines. ascopubs.org | Antitumor, Radiosensitizer |

Comparative Analysis with Other Fluoropyrimidine Nucleoside Analogs

This compound is a prodrug of 5-fluoro-2'-deoxyuridine (FUDR), placing it within the broader family of fluoropyrimidine nucleoside analogs used in cancer chemotherapy. A comparative analysis with other key members of this family, such as 5-fluorouracil (5-FU), capecitabine, and doxifluridine (B1684386) (5'-DFUR), reveals important differences in their activation pathways, efficacy, and toxicity profiles.

5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that, upon intracellular activation, can be converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, leading to a "thymineless death," while FUTP and FdUTP are incorporated into RNA and DNA, respectively, causing further cellular damage. In contrast, this compound is designed to be selectively converted to FUDR, which is then phosphorylated to FdUMP. This more direct pathway to the key cytotoxic metabolite may offer a more targeted therapeutic effect. Studies have shown that FUDR is more effective than 5-FU in some preclinical models. nih.gov

Capecitabine: Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU in a three-step enzymatic process, with the final conversion from 5'-DFUR to 5-FU occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. nih.gov This tumor-selective activation is a key advantage of capecitabine, potentially leading to a better safety profile compared to intravenous 5-FU. spandidos-publications.com Clinical trials have demonstrated that capecitabine is at least equivalent in efficacy to 5-FU in metastatic colorectal cancer and may offer a better safety profile. ascopubs.orgascopubs.org A meta-analysis of studies in locally advanced rectal cancer showed that capecitabine-based neoadjuvant chemoradiotherapy improved pathological complete response and R0 resection rates compared to 5-FU-based regimens. nih.govnih.gov Since this compound is a prodrug of FUDR, its mechanism is distinct from capecitabine's conversion to 5-FU.

Doxifluridine (5'-DFUR): Doxifluridine is an intermediate metabolite in the activation of capecitabine and is also used as a standalone chemotherapeutic agent in some regions. patsnap.com It is a prodrug of 5-FU, requiring conversion by thymidine phosphorylase. patsnap.com Pharmacokinetic studies have shown that the administration of capecitabine results in a significantly higher area under the curve (AUC) for 5'-DFUR compared to the administration of 5'-DFUR itself, suggesting that capecitabine is a more efficient delivery form of this intermediate. nih.govnih.govresearchgate.net While doxifluridine has shown activity in patients resistant to 5-FU, it can also have a more pronounced toxicity profile in some cases. nih.govkarger.com

The following interactive data table provides a comparative overview of this compound and other key fluoropyrimidine nucleoside analogs.

Table 2: Comparative Analysis of Fluoropyrimidine Nucleoside Analogs

| Compound | Type | Primary Active Metabolite | Key Advantage |

|---|---|---|---|

| This compound | Prodrug of FUDR | FdUMP | Potentially improved oral bioavailability and selective conversion to FUDR. |

| 5-Fluorouracil (5-FU) | Active Drug | FdUMP, FUTP, FdUTP | Broad-spectrum antimetabolite activity. |

| Capecitabine | Prodrug of 5-FU | 5-FU and its metabolites | Oral administration with tumor-selective activation. nih.govspandidos-publications.com |

| Doxifluridine (5'-DFUR) | Prodrug of 5-FU | 5-FU and its metabolites | Oral administration; active in some 5-FU resistant tumors. nih.gov |

| Floxuridine (B1672851) (FUDR) | Active Drug | FdUMP | More direct precursor to the primary cytotoxic metabolite FdUMP compared to 5-FU. nih.gov |

Computational and Theoretical Research

Molecular Docking Studies with Key Target Enzymes (e.g., Thymidylate Synthase)

3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine is a prodrug that is metabolically activated to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The inhibition of TS by FdUMP leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. nih.govmdpi.com

Molecular docking studies are instrumental in elucidating the binding interactions between FdUMP and thymidylate synthase. These studies have shown that the active metabolite, FdUMP, forms a stable covalent complex with the enzyme. nih.gov The binding of FdUMP to thymidylate synthase is a key factor in its anticancer activity.

While direct molecular docking studies on this compound are not extensively reported, research on its active form and other fluoropyrimidine derivatives provides significant understanding. For instance, docking studies of 5-fluorouracil (B62378), the metabolic precursor to FdUMP, against human thymidylate synthase (PDB ID: 6QXG) have been performed to predict binding affinities and interactions. mdpi.com These computational models are critical for predicting the efficacy of such inhibitors. mdpi.comresearchgate.net

The following table summarizes representative docking scores of related compounds against human thymidylate synthase, illustrating the binding affinity.

| Compound | PDB ID of Target (Thymidylate Synthase) | Docking Score (kcal/mol) | Interacting Residues |

| 5-Fluorouracil | 6QXG | -3.5 | ASN 226 |

| Compound 12 (1,2,3-triazole derivative) | 6QXG | -3.81 | ASN 226 |

| Compound 13 (1,2,3-triazole derivative) | 6QXG | -4.25 | ASN 226 |

Data sourced from a study on novel thymidylate synthase inhibitors. mdpi.com

These studies pave the way for understanding how modifications to the core structure of fluoropyrimidine nucleosides could enhance their binding to thymidylate synthase and, consequently, their therapeutic potential.

Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on this compound are not widely published, the application of these methods to related fluorinated nucleosides demonstrates their utility in this field of research. researchgate.net

DFT calculations can provide detailed information on:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity index can be derived from DFT calculations to predict the chemical behavior of the molecule.

For fluorinated nucleosides, DFT studies are particularly valuable for understanding how the highly electronegative fluorine atom influences the electronic properties and, consequently, the biological activity of the molecule. researchgate.net These computational approaches can also be used to study the reaction mechanisms of metabolic activation.

Conformational Analysis of the Furanose Ring and Nucleobase Moiety

The three-dimensional conformation of a nucleoside analog is a critical determinant of its biological activity. The flexibility of the furanose (sugar) ring and the orientation of the nucleobase relative to the sugar are key conformational features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.

For fluoropyrimidine nucleosides, a QSAR model could be developed to predict their inhibitory activity against thymidylate synthase or their cytotoxicity against cancer cell lines. The model would be built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

Relevant molecular descriptors for a QSAR study of fluoropyrimidine nucleosides could include:

| Descriptor Class | Examples |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies |

| Steric | Molecular volume, surface area, specific shape indices |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Wiener index |

Although a specific QSAR model for this compound is not described in the provided search results, the principles of QSAR are widely applied in the design of nucleoside analogs as anticancer and antiviral agents. mdpi.commdpi.com Such models are invaluable for prioritizing the synthesis of novel derivatives with potentially improved therapeutic properties.

Future Directions and Emerging Research Avenues

Development of Next-Generation Fluorouridine Prodrugs with Enhanced Properties

The development of prodrugs is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of parent drugs. rsc.org For fluoropyrimidines like 5-FU, prodrugs have been designed to increase oral bioavailability, improve tolerability, and achieve targeted release in tumor tissues. mdpi.comiipseries.org Future research concerning 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine will likely focus on creating next-generation analogs with further enhanced properties.

One avenue involves the creation of "double prodrugs." For instance, researchers have developed VV261, a novel oral 4'-fluorouridine (B8696964) double prodrug, which incorporates three isobutyryl groups on the ribose moiety and a nicotinoyloxymethyl group on the base. nih.gov This modification resulted in notable chemical stability and favorable pharmacokinetic profiles. nih.gov A similar approach could be applied to the 2'-deoxy-5-fluorouridine scaffold to create more stable and efficiently delivered compounds for research.

Another promising strategy is the ProTide (Pro-nucleotide) approach. This involves creating phosphoramidate (B1195095) prodrugs that can bypass the initial, often rate-limiting, phosphorylation step required for nucleoside analog activation. NUC-3373, a phosphoramidate prodrug of FdUMP (the active metabolite of 5-FU), demonstrates this concept by entering cells independently of nucleoside transporters and then releasing FdUMP. mdpi.com Applying this technology to 2'-deoxy-5-fluorouridine could lead to derivatives with a more efficient intracellular conversion to the active triphosphate form.

Furthermore, research into "mutual prodrugs," where the fluorouridine analog is chemically linked to another active compound, is a burgeoning field. nih.gov This strategy aims to achieve a synergistic effect from both released molecules. nih.gov Future work could explore conjugating 2'-deoxy-5-fluorouridine with other research compounds to investigate cooperative anticancer mechanisms.

| Prodrug Strategy | Example Compound | Rationale |

| Double Prodrug | VV261 | Enhanced chemical stability and pharmacokinetics. nih.gov |

| ProTide (Phosphoramidate) | NUC-3373 | Bypasses nucleoside transporters and initial phosphorylation. mdpi.com |

| Mutual Prodrug | Emitefur (5-FU conjugate) | Combines two active moieties for potential synergy. nih.gov |

Integration with Novel Drug Delivery Systems for Targeted Research Applications

To improve the specificity and efficacy of fluoropyrimidine-based compounds in research settings, their integration with advanced drug delivery systems is a critical area of investigation. mdpi.com These systems aim to deliver the compound specifically to target tissues, thereby increasing local concentration and minimizing off-target effects. mdpi.com

Nanodelivery Systems: Various nanocarriers have shown promise for delivering fluoropyrimidines in preclinical models. mdpi.com These include:

Albumin-mediated delivery: Utilizing albumin's natural tumor-targeting properties.

Mesoporous silica (B1680970) nanoparticles: Offering high surface area for drug loading and controlled release.

Lipid nanoparticles and Liposomes: Biocompatible carriers that can encapsulate lipophilic prodrugs like this compound.

Hydrogel-based delivery: Providing sustained, localized release.

For example, 5-FU has been loaded into poly(methyl methacrylate) (PMM) microspheres and evaluated in glioma models. mdpi.com Similarly, chitosan-based particles have been explored, though with varying loading efficiencies. mdpi.com Future studies could focus on encapsulating this compound within these nanostructures to evaluate its release kinetics and targeted activity in various cancer cell lines and preclinical models.

Polymer-Drug Conjugates: Another approach involves creating DNA-based polymers containing the activated fluoropyrimidine nucleotide. The compound CF10 is an example of a fluoropyrimidine DNA-based polymer that has shown activity in preclinical models. mdpi.com This strategy delivers the active nucleotide form, bypassing several activation steps. mdpi.com Developing similar polymeric systems for 2'-deoxy-5-fluorouridine could be a fruitful avenue for future research.

Advanced Mechanistic Investigations at the Sub-cellular Level

While the general mechanism of 5-fluorouracil (B62378) and its nucleoside precursors is understood to involve the inhibition of thymidylate synthase and incorporation into DNA and RNA, the nuanced effects at the subcellular level warrant deeper investigation. nih.gov For this compound, after its conversion to floxuridine (B1672851) (FUdR) and subsequent phosphorylation, its metabolites exert their effects.

Future research should employ advanced techniques to dissect these processes. For instance, studies have shown that the combination of 5-FU with deoxyuridine analogs leads to a significant increase in DNA single-strand breaks and subsequent S-phase arrest in cancer cells. nih.gov Investigating whether the metabolites of this compound induce similar or distinct patterns of DNA damage would be a key area of focus.

Moreover, the interplay between the incorporated fluorinated nucleotide and DNA repair pathways is complex. Research on tandem lesions, where a modified nucleotide like 5-formyl-2'-deoxyuridine (B1195723) is adjacent to another lesion, has revealed synergistic effects on mutagenicity during DNA replication. nih.gov Advanced mass spectrometry and sequencing techniques could be used to map the precise locations of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) incorporation in the genome and study how its presence influences the fidelity of DNA polymerases and the engagement of specific repair proteins at a single-molecule level.

| Research Question | Potential Technique | Expected Insight |

| Pattern of DNA Damage | Comet Assay, γH2AX Staining | Quantify single/double-strand breaks induced by metabolites. |

| Genomic Incorporation Sites | Mass Spectrometry, ChIP-Seq | Identify hotspots for FdUMP incorporation in DNA. |

| Impact on DNA Replication | Single-Molecule DNA Replication Analysis | Understand how incorporated FdUMP affects polymerase fidelity and processivity. |

| Interaction with Repair Pathways | Proximity Ligation Assay, Immunofluorescence | Visualize and quantify the recruitment of DNA repair proteins to sites of damage. |

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Settings

A cornerstone of modern cancer research is the use of combination therapies to enhance efficacy and overcome resistance. The active metabolite of this compound, 5-FU, is frequently studied in combination with other agents. mdpi.com This provides a strong rationale for exploring synergistic combinations in preclinical research.